molecular formula C18H33NSn B1591235 3-Methyl-2-(tributylstannyl)pyridine CAS No. 259807-97-1

3-Methyl-2-(tributylstannyl)pyridine

Cat. No. B1591235
CAS RN: 259807-97-1
M. Wt: 382.2 g/mol
InChI Key: QWDWZQDTTVYOBK-UHFFFAOYSA-N
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Description

3-Methyl-2-(tributylstannyl)pyridine is a chemical compound with the molecular formula C18H33NSn . It has a molecular weight of 382.18 . It is typically stored in a refrigerator and has a physical form of liquid .


Molecular Structure Analysis

The IUPAC name for this compound is tributyl-(3-methylpyridin-2-yl)stannane . The InChI code is 1S/C6H6N.3C4H9.Sn/c1-6-3-2-4-7-5-6;31-3-4-2;/h2-4H,1H3;31,3-4H2,2H3; . The SMILES string representation is CCCCSn(CCCC)c1ncccc1C .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 382.2 g/mol . The compound has a topological polar surface area of 12.9 Ų . It has a complexity of 220 .

Scientific Research Applications

Organic Synthesis and Catalysis

Research on pyridine derivatives, such as the synthesis of new pyrrole derivatives designed as chemical analogs of 1,4-dihydropyridines drugs, indicates the utility of these compounds in developing future new calcium channel blockers (Ivan et al., 2021). Similarly, the study on the rhodium-catalyzed C-3/5 methylation of pyridines using a novel catalytic method showcases the importance of pyridine derivatives in enhancing synthetic methodologies for complex organic molecules (Grozavu et al., 2020).

Materials Science

In the realm of materials science, the electropolymerization of 3,5-dithienylpyridines and their subsequent application in creating new, electrochromic polymers demonstrate the role of pyridine derivatives in developing advanced materials with potential applications in electronics and optoelectronics (Krompiec et al., 2008).

Medicinal Chemistry

In medicinal chemistry, the study of the synthesis, crystal structure, quantum chemical calculations, DNA interactions, and antimicrobial activity of silver(I) complexes with pyridine derivatives highlights the therapeutic potential of these compounds. This research underscores the importance of pyridine derivatives in the development of new antimicrobial agents and their interaction with biological targets (Abu-Youssef et al., 2010).

Environmental Science

Additionally, the sonochemical degradation study of 3-methylpyridine, a compound structurally related to 3-Methyl-2-(tributylstannyl)pyridine, provides insight into environmental applications, particularly in the remediation of toxic organic compounds (Daware & Gogate, 2020).

Mechanism of Action

Target of Action

Organotin compounds like 3-methyl-2-(tributylstannyl)pyridine are often used in stille coupling reactions , suggesting that their targets could be various organic compounds that undergo these reactions.

Mode of Action

As an organotin compound, it likely acts as a reagent in stille coupling reactions , facilitating the formation of carbon-carbon bonds between organic compounds.

Biochemical Pathways

Given its use in stille coupling reactions , it may play a role in the synthesis of complex organic compounds, potentially affecting various biochemical pathways depending on the specific compounds being synthesized.

Result of Action

As a reagent in Stille coupling reactions , its primary effect is likely the formation of carbon-carbon bonds between organic compounds, leading to the synthesis of complex organic molecules.

properties

IUPAC Name

tributyl-(3-methylpyridin-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N.3C4H9.Sn/c1-6-3-2-4-7-5-6;3*1-3-4-2;/h2-4H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDWZQDTTVYOBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(C=CC=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586018
Record name 3-Methyl-2-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

259807-97-1
Record name 3-Methyl-2-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-2-(tributylstannyl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution (10 mL) of 2-bromo-3-methylpyridine (1.0 g) in tetrahydrofuran was cooled to −70° C., and a 1.6 mol/L solution (4.0 mL) of n-butyllithium in hexane was added dropwise. After stirring at the same temperature for 15 min, tributyltin chloride (2.2 g) was added dropwise. After further stirring for 1 hr, water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate=19:1) to give the title compound as a colorless oil (yield 1.75 g, 79%).
Quantity
10 mL
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reactant
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0 (± 1) mol
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[Compound]
Name
solution
Quantity
4 mL
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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tributyltin chloride
Quantity
2.2 g
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reactant
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0 (± 1) mol
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reactant
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Yield
79%

Synthesis routes and methods II

Procedure details

To 2-bromo-3-methylpyridine (1.3 mL, 11.7 mmol) in THF (35 mL) at −78° C. was added n-BuLi (2.5 M in hexanes, 5.6 mL, 14 mmol). After 30 min, tri-n-butyltin chloride (3.8 mL, 14 mmol) was added. After 1 h at −78° C., the reaction was allowed to warm to rt. EtOAc was added and the reaction mixture was washed with 10% aq KF. The organic layer was dried (MgSO4). Purification via silica gel chromatography (0-15% EtOAc in heptane) gave the title compound (1.2 g, 27%). MS (ESI) mass calcd. for C18H33NSn, 382.2; m/z found 384.0 [M+H]+.
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
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tri-n-butyltin chloride
Quantity
3.8 mL
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three
Yield
27%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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